molecular formula C17H16 B13806472 1,2,7-Trimethylphenanthrene

1,2,7-Trimethylphenanthrene

Cat. No.: B13806472
M. Wt: 220.31 g/mol
InChI Key: YAJODSBSLFHRPN-UHFFFAOYSA-N
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Description

1,2,7-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,7-Trimethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, a multi-step process that involves the transformation of naphthalenes into phenanthrenes. Key steps in this process include Friedel-Crafts acylation, followed by Clemmensen reductions or Wolff-Kishner reductions . These reactions are essential for introducing the necessary functional groups and achieving the desired methylation pattern on the phenanthrene core.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Haworth synthesis. This method is scalable and can be adapted for industrial production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,7-Trimethylphenanthrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,7-Trimethylphenanthrene has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying PAH behavior and reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a biomarker.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1,2,7-Trimethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its interactions with enzymes and receptors are also of interest, particularly in the context of its biological activity .

Comparison with Similar Compounds

  • 1,2,4-Trimethylphenanthrene
  • 1,2,5-Trimethylphenanthrene
  • 1,6,7-Trimethylphenanthrene

Comparison: 1,2,7-Trimethylphenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. Compared to other trimethylphenanthrenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific applications .

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1,2,7-trimethylphenanthrene

InChI

InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3

InChI Key

YAJODSBSLFHRPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C

Origin of Product

United States

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